molecular formula C8H7FO2 B1294953 3-Fluoro-4-methoxybenzaldehyde CAS No. 351-54-2

3-Fluoro-4-methoxybenzaldehyde

Cat. No.: B1294953
CAS No.: 351-54-2
M. Wt: 154.14 g/mol
InChI Key: SOQCZBSZZLWDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H7FO2 . It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring, with an aldehyde group at the first position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Scientific Research Applications

Chemistry:

3-Fluoro-4-methoxybenzaldehyde is used as a building block in the synthesis of more complex molecules, including N-heterocyclic compounds and resveratrol derivatives . These compounds have applications in medicinal chemistry and materials science.

Biology and Medicine:

In medicinal chemistry, this compound is used as a precursor for the synthesis of bioactive molecules, including Fluorine-18 radiotracers for medical imaging. It is also investigated for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1) , a therapeutic target for cancer treatment .

Industry:

The compound is used in the development of functional materials such as liquid crystals, which are important in display technologies and other optoelectronic applications.

Safety and Hazards

3-Fluoro-4-methoxybenzaldehyde is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it in a well-ventilated place, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid contact with skin, eyes, or clothing .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of resveratrol derivatives. It interacts with enzymes such as lysine-specific demethylase 1 (LSD1), which is involved in the regulation of gene expression through histone modification. The interaction between this compound and LSD1 leads to the inhibition of the enzyme’s activity, thereby affecting the demethylation process of histones . This inhibition can result in changes in gene expression patterns, which are crucial for various cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of lysine-specific demethylase 1 (LSD1) by this compound can lead to alterations in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These changes can impact cellular metabolism and the overall function of the cells, making this compound a valuable tool in studying cellular processes and potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of lysine-specific demethylase 1 (LSD1), inhibiting its enzymatic activity . This inhibition prevents the demethylation of histones, leading to changes in chromatin structure and gene expression. Additionally, this compound may interact with other proteins and enzymes involved in cellular signaling pathways, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can result in sustained inhibition of lysine-specific demethylase 1 (LSD1) and prolonged changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit lysine-specific demethylase 1 (LSD1) activity . At higher doses, this compound can cause toxic or adverse effects, including cellular apoptosis and tissue damage . It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing potential side effects in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues can impact its activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3-Fluoro-4-methoxybenzaldehyde involves the reaction of 3,4-difluorobromobenzene with sodium methoxide to form an intermediate compound. This intermediate is then reacted with magnesium to generate a Grignard reagent, which subsequently reacts with N,N-dimethylformamide to yield this compound .

Industrial Production Methods:

In industrial settings, the synthesis of this compound often involves the use of titanium tetrachloride and dichloromethane as solvents. The reaction is typically carried out at low temperatures (10-20°C) and involves the addition of ether and water to isolate the product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form 3-Fluoro-4-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • 4-Fluoro-3-methoxybenzaldehyde
  • 2-Fluoro-4-methoxybenzaldehyde
  • 3-Fluoro-4-hydroxybenzaldehyde
  • 3-Chloro-4-methoxybenzaldehyde

Comparison:

3-Fluoro-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups, which influence its reactivity and applications. For example, 4-Fluoro-3-methoxybenzaldehyde has the fluorine and methoxy groups swapped, leading to different reactivity patterns and applications .

Properties

IUPAC Name

3-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQCZBSZZLWDGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188596
Record name 3-Fluoro-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-54-2
Record name 3-Fluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-p-anisaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-p-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Fluoro-p-anisaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CG7GUS9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of o-fluoroanisole, 101 g. (0.80 mole) in 500 ml. dry methylene chloride is added dropwise over 30 minutes a solution of titanium tetrachloride, 182 g. (0.96 mole, 1.2 equiv.) and α,α-dichloromethylmethyl ether, 110 g. (0.96 mole) in an equal volume of methylene chloride. The temperature is maintained at 10°-20° C. with an ice-bath. The mixture is stirred at room temperature for 1 hour longer and then poured over crushed ice-water with stirring. Ether (1 l.) is added, and the mixture stirred under nitrogen until solution occurs. The organic layer is extracted with water (3×), sodium bicarbonate solution (3×) and dried (MgSO4). The solvent is evaporated off at 30° to give crude product as an oil. The oil is vacuum distilled through a jacketed Vigreux column when it gives 3-fluoro-4-methoxybenzaldehyde, B.P. 120°-121° C., at 10 mm. Hg; Rf 0.6 on a silica-gel G plate with methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
[Compound]
Name
α,α-dichloromethylmethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of titanium tetrachloride (182 g, 0.96 mol, 1.2 equiv.) and α,α, -dichloromethylmethyl ether (110 g, 0.96 mol) in an equal volume of methylene chloride is slowly added (30 minutes) to a solution of o-fluoroanisole (101 g, 0.80 mol) in dry methylene chloride (50 ml) at 10-20° C. The mixture is stirred at room temperature for one hour, is poured over crushed ice water and ether (1 l ) with stirring. This mixture is stirred under nitrogen until solution occurs. The organic layer is extracted with water, aqueous sodium bicarbonate, and is dried (MgSO4). The solvent is evaporated at 30° C. The residual oil is vacuum-distilled through a jacketed Vigreux column to give 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C. (10 mm Hg) Rf 0.6 on a silica-gel G plate with methylene chloride.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
182 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of o-fluoroanisole, 101 g (0.80 mol) in 500 ml dry methylene chloride is added dropwise over 30 minutes a solution of titanium tetrachloride, 182 g (0.96 mol, 1.2 equiv.) and α,α-dichloromethylmethyl ether, 110 g (0.96 mol) in an equal volume of methylene chloride. The temperature is maintained at 10-20° C. with an ice-bath. The mixture is stirred at room temperature for 1 hour longer and then poured over crushed ice-water with stirring. Ether (1) is added, and the mixture stirred under nitrogen until solution occurs. The organic layer is extracted with water (3×), sodium bicarbonate solution (3×) and dried (MgSO4). The solvent is evaporated off at 30° C. to give crude product as an oil. The oil is vacuum distilled through a jacketed Vigreux column when it gives 3-fluoro-4-methoxybenzaldehyde, B.P. 120-121° C., at 10 mm Hg; Rf 0.6 on a silica-gel G plate with methylene chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
α,α-dichloromethylmethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 2
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 4
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 5
3-Fluoro-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methoxybenzaldehyde
Customer
Q & A

Q1: What is the significance of the new synthetic method for 3-fluoro-4-methoxybenzaldehyde described in the research paper?

A1: The research paper details a simplified, one-step synthesis of this compound []. Previously, this compound required a two-step synthesis. This new method offers several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.